![molecular formula C23H16N4O3 B2432910 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 892362-11-7](/img/structure/B2432910.png)
3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a type of heterocyclic compound . Attached to this core are methoxyphenyl and nitrophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and nitrophenyl groups could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Constrained Pyrazoloquinoline Derivatives : Kasiotis et al. (2006) reported the synthesis of novel pyrazolo[4,3-c]quinoline derivatives. These derivatives were synthesized using 2,3-dihydro-lH-quinolin-4-ones, functionalized with acylating agents to produce pyrazole derivatives (Kasiotis, Fokialakis, & Haroutounian, 2006).
Regioselective Acylation and Antibacterial Activity : A study by Lapa et al. (2013) explored the regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines. These compounds showed significant in vitro inhibitory activity on bacterial serine/threonine protein kinases (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).
Antimicrobial Properties of Quinoline Derivatives : El-Gamal, Hagrs, & Abulkhair (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives. These compounds exhibited moderate activities against a range of bacteria and fungi (El-Gamal, Hagrs, & Abulkhair, 2016).
Microwave-Assisted Synthesis of Pyrazoloquinolines : Research by Mogilaiah, Sudhakar, & Reddy (2003) describes a microwave-assisted synthesis method for pyrazolo[3,4-b]quinolines, which significantly enhanced the reaction rate and yield compared to conventional methods (Mogilaiah, Sudhakar, & Reddy, 2003).
Biological Activities
Synthesis and Anti-Inflammatory Effects : Tseng et al. (2018) synthesized certain pyrazolo[4,3-c]quinoline derivatives and evaluated their anti-inflammatory activities by inhibiting nitric oxide production in cells. Some derivatives showed significant inhibitory activity (Tseng, Tung, Peng, Chen, Tzeng, & Cheng, 2018).
Intramolecular Proton Transfer in Azole-Quinoline Derivatives : Padalkar & Sekar (2014) studied the photophysical behaviors of synthesized quinoline derivatives containing azole moieties. These compounds showed dual emissions and large Stokes' shift emission patterns, indicating potential applications in fluorescence-based applications (Padalkar & Sekar, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDWPMZCNGWALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

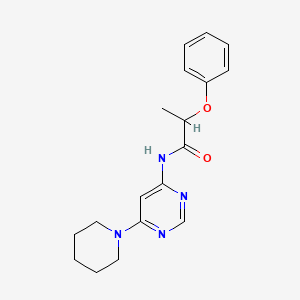
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432829.png)
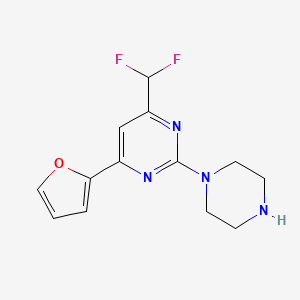
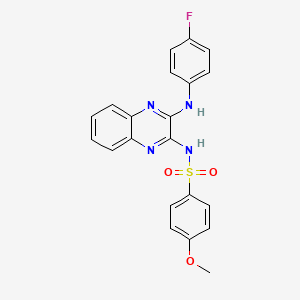
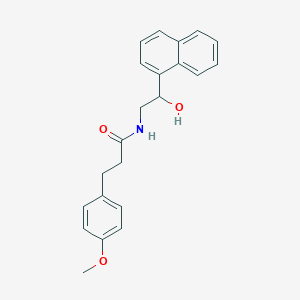
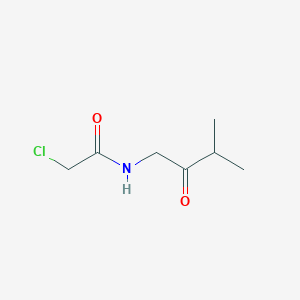
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432839.png)
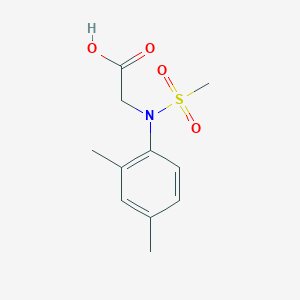
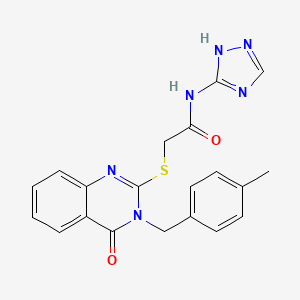
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2432844.png)
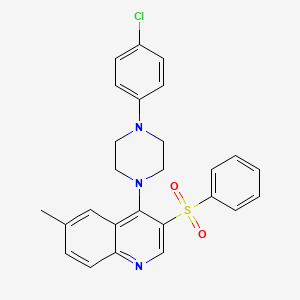
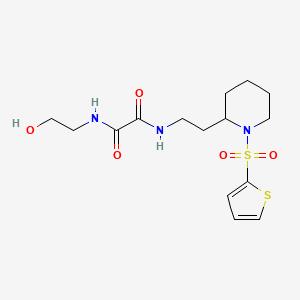
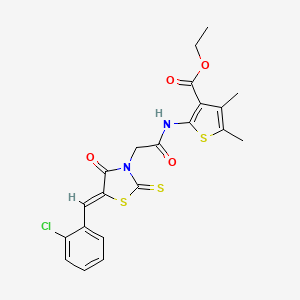
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2432849.png)